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Compound of Interest

Compound Name: Gusacitinib Hydrochloride

Cat. No.: B10860156

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusacitinib Hydrochloride (formerly ASN002) is a potent, orally bioavailable small molecule
that functions as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKS).
[1][2][3] Its targeted mechanism of action has positioned it as a promising therapeutic
candidate for a range of inflammatory and autoimmune disorders, as well as certain
hematological cancers.[1][3][4] This technical guide provides an in-depth overview of the
chemical properties and stability of Gusacitinib Hydrochloride, intended to support research
and development efforts in the scientific community.

Chemical Properties

Gusacitinib Hydrochloride is a synthetic organic compound belonging to the class of
phenylpiperidines.[5] The hydrochloride salt form enhances the solubility and bioavailability of
the active pharmaceutical ingredient.

Physicochemical Data

A summary of the key physicochemical properties of Gusacitinib Hydrochloride is presented
in the table below.
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Property Value Reference

2-(1-(4-((4-(4-hydroxypiperidin-
1-yl)phenyl)amino)-5-oxo-5,6-

IUPAC Name dihydropyrimido[4,5- [61[7]
d]pyridazin-2-yl)piperidin-4-

yl)acetonitrile hydrochloride

CAS Number 2228989-14-6 [1][617]
Molecular Formula C24H29CIN80O2 [6]
Molecular Weight 497.00 g/mol [61[7]

Not specified in publicly
Appearance available data. Typically a

white to off-white solid.

Soluble in DMSO (100
Solubility mg/mL).[8] Insoluble in water [819]

and ethanol.[9]

In Vitro Inhibitory Activity

Gusacitinib is a potent inhibitor of both SYK and multiple JAK family kinases. The half-maximal
inhibitory concentrations (IC50) are detailed in the following table.

Target Kinase IC50 (nM) Reference
SYK 5 [114]
JAK1 46 [1][4]
JAK2 4 [1][4]
JAK3 11 [1][4]
TYK2 8 [1][4]

Signaling Pathway Inhibition
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Gusacitinib exerts its therapeutic effects by modulating key signaling pathways involved in
inflammation and cell proliferation.

JAKISTAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a
critical signaling cascade for numerous cytokines and growth factors implicated in inflammatory
and autoimmune diseases.[10] Gusacitinib inhibits JAK1, JAK2, JAK3, and TYK2, thereby
blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription
of inflammatory mediators.
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Figure 1: Inhibition of the JAK/STAT signaling pathway by Gusacitinib.

SYK Signaling Pathway

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the
signaling of immunoreceptors in various hematopoietic cells, including B-cells, mast cells, and
macrophages.[5] By inhibiting SYK, Gusacitinib can modulate immune responses mediated by
these cells.
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Figure 2: Inhibition of the SYK signaling pathway by Gusacitinib.

Stability

Detailed stability data for Gusacitinib Hydrochloride, such as melting point, boiling point, and
specific degradation products, are not extensively available in the public domain. However,
general stability and storage guidelines can be inferred from supplier information and the
nature of similar chemical compounds.

Storage and Handling

For long-term storage, Gusacitinib Hydrochloride should be kept at -20°C. For short-term
storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[6] The compound
is noted to be stable for several weeks under normal shipping conditions.[6]

Forced Degradation Studies

While specific forced degradation studies for Gusacitinib are not published, such studies are
crucial for identifying potential degradation products and establishing the intrinsic stability of the
molecule. Based on studies of other kinase inhibitors, potential degradation pathways for
Gusacitinib Hydrochloride under stress conditions (acidic, basic, oxidative, photolytic, and
thermal) could involve hydrolysis of the amide and cyano groups or oxidation of the pyrimidine
ring.[11][12][13]

Experimental Protocols

The following are representative protocols for key assays relevant to the characterization of
Gusacitinib Hydrochloride. These are generalized methods and may require optimization for
specific laboratory conditions.

Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the 1C50 of Gusacitinib against SYK and
JAK kinases. Assays are typically performed in a 96-well or 384-well plate format.
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Prepare Reagents:
- Kinase (SYK or JAK)
- Substrate (e.g., Poly-Glu-Tyr)
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Figure 3: General workflow for a kinase inhibition assay.
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Methodology:

o Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and
serial dilutions of Gusacitinib Hydrochloride in an appropriate assay buffer (e.g., 40mM
Tris-HCI, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA).[2]

e Inhibitor and Kinase Addition: Add the Gusacitinib dilutions to the wells of a microplate,
followed by the kinase solution.

e Pre-incubation: Allow the inhibitor and kinase to pre-incubate for a defined period (e.g., 10-
15 minutes) at room temperature.

e Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

¢ Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C or 37°C)
for a specified time (e.g., 30-60 minutes).[14]

e Reaction Termination and Signal Detection: Stop the reaction and measure the kinase
activity. This can be done using various detection methods, such as:

o Luminescence-based assays (e.g., Kinase-Glo®, ADP-Glo™): These assays measure the
amount of ATP remaining or ADP produced.[2][5][14]

o Fluorescence-based assays: These can involve fluorescently labeled substrates or
antibodies.[15]

o Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method is a
robust and sensitive way to measure kinase activity.[16]

» Data Analysis: Calculate the percentage of kinase inhibition for each Gusacitinib
concentration relative to a no-inhibitor control. Plot the percent inhibition against the
logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to
determine the IC50 value.

Stability-Indicating RP-HPLC Method (General Protocol)

This protocol outlines a general approach for developing a stability-indicating Reverse-Phase
High-Performance Liquid Chromatography (RP-HPLC) method for Gusacitinib
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Hydrochloride, based on established methods for other kinase inhibitors.[17][18][19]
Methodology:
o Chromatographic System:

o Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size) is a common starting
point.[20]

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM
potassium dihydrogen phosphate or ammonium acetate) and an organic solvent (e.g.,
acetonitrile or methanol) is typically employed.[17][18] The pH of the aqueous phase
should be optimized for the best peak shape and resolution.

o Flow Rate: A flow rate of 1.0 mL/min is standard.[17]

o Detection: UV detection at a wavelength where Gusacitinib has significant absorbance
(e.g., 220-280 nm).[17]

o Sample Preparation: Prepare a stock solution of Gusacitinib Hydrochloride in a suitable
solvent (e.g., DMSO or a mixture of mobile phase components) and dilute to the desired
concentration for analysis.

e Forced Degradation:

o Acidic and Basic Hydrolysis: Expose the drug solution to acidic (e.g., 0.1 M HCI) and basic
(e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures.[13]

o Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H202).
[13]

o Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.qg.,
80°C).[20]

o Photolytic Degradation: Expose the drug solution or solid to UV light.[12]

e Method Validation: Validate the developed HPLC method according to ICH guidelines for
parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of
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quantification (LOQ), and robustness.[17][18] The method is considered stability-indicating if
it can effectively separate the intact drug from all degradation products.

Conclusion

Gusacitinib Hydrochloride is a promising dual SYK/JAK inhibitor with well-defined chemical
properties and in vitro activity. While detailed public information on its stability is limited,
standard methodologies can be applied to assess its degradation profile and ensure its quality
and integrity in research and pharmaceutical development. The information and protocols
provided in this guide serve as a valuable resource for scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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